3,5-Dimethyl-1H-pyrazole-1-carboxamide
Overview
Description
3,5-Dimethyl-1H-pyrazole-1-carboxamide is an organic compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 g/mol . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3,5-Dimethyl-1H-pyrazole-1-carboxamide is 1S/C6H9N3O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) . The SMILES representation is CC1=NN(C(N)=O)C©=C1 .Physical And Chemical Properties Analysis
3,5-Dimethyl-1H-pyrazole-1-carboxamide has a boiling point of 296.8°C at 760 mmHg and a melting point of 110-113°C . It is a solid at room temperature .Scientific Research Applications
Synthesis Methods
3,5-Dimethyl-1H-pyrazole-1-carboxamide has been involved in various synthesis studies. A new approach for synthesizing 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed, leveraging the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis. This method improved upon the known synthesis technique using acetic acid and was characterized using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).
Spectroscopic Analysis
The compound has been a subject of detailed spectroscopic studies. For example, its FT-IR and theoretical study, along with its complexes (CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2), was reported. This included a normal coordinate analysis and an interpretation of the FT-IR spectra, assessing ionic and charge transfer interactions using natural bond orbital (NBO) analysis (Pogány et al., 2008).
DNA Binding and Cytotoxicity Studies
In-vitro studies have been conducted to investigate the interaction of bis-pyrazoles, synthesized from 3,5-dimethyl pyrazole, with DNA. These studies utilized molecular docking and absorption spectroscopic techniques. The UV-visible spectroscopy explored the specific binding of various compounds with DNA. Further, the in-vitro cytotoxicity of these compounds was tested against different human cancer cell lines, identifying potential lead molecules for anticancer properties (Reddy et al., 2017).
Biocompatibility in Dental Applications
Research into the biocompatibility of derivatives like 3,5-dimethyl-1-thiocarboxamide pyrazole and its impact on the mechanical properties of dental composites has been conducted. This included testing on animal models and examining the effects on flexural strength and compressive strength of composites (Abaszadeh et al., 2020).
Antimicrobial Activities
Studies on derivatives of 3,5-dimethyl-1H-pyrazole-1-carboxamide have shown antimicrobial activities. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives and their evaluation for antimicrobial activities against different bacteria and yeasts were conducted (Şahan et al., 2013).
Pharmaceutical and Agrochemical Applications
The compound has been used in the development of pharmaceuticals, including studies on novel 1H-pyrazole-3-carboxamide derivatives for anticancer evaluation and DNA-binding interaction (Lu et al., 2014). Additionally, pyrazole carboxamide derivatives, including 3,5-dimethyl variants, have been explored for their nematocidal activity in agrochemicals (Zhao et al., 2017)
Safety And Hazards
Future Directions
A paper titled “Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents” suggests that 1H-pyrazole-5-carboxamide compounds could be considered as a precursor structure for further design of pesticides . This indicates potential future directions in the development of new pesticides.
properties
IUPAC Name |
3,5-dimethylpyrazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRDSDDYNMVKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239411 | |
Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
CAS RN |
934-48-5 | |
Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 934-48-5 | |
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Record name | 934-48-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 934-48-5 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51106 | |
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Record name | 3,5-Dimethyl-1H-pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-1H-pyrazole-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.076 | |
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Record name | 3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TR59ZE0M3 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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